Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate
Description
Properties
Molecular Formula |
C9H16N2O3S |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
methyl 3-[(2-methyl-1,3-thiazolidine-4-carbonyl)amino]propanoate |
InChI |
InChI=1S/C9H16N2O3S/c1-6-11-7(5-15-6)9(13)10-4-3-8(12)14-2/h6-7,11H,3-5H2,1-2H3,(H,10,13) |
InChI Key |
FWRHVNGHMPEEOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC(CS1)C(=O)NCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methyl-1,3-Thiazolidine Core
The 1,3-thiazolidine ring is commonly synthesized via the condensation of a suitable amino thiol with an aldehyde or keto acid derivative. For example:
- Hantzsch Method: This involves the reaction of cysteamine (2-aminoethanethiol) with acetaldehyde or other aldehydes to form the thiazolidine ring.
- Alternative One-Pot Methods: One-pot reactions combining amino components, aldehydes, and mercapto acids have been optimized for related thiazolidine derivatives, achieving high conversion rates (up to 96%) at moderate temperatures (80–85°C) over several hours.
Formation of the Formamido Linkage
- The formamido group (-NH-CHO) is introduced via amide bond formation between the thiazolidine-4-carboxylic acid derivative and methyl 3-aminopropanoate or its equivalents.
- This step typically employs peptide coupling reagents or carbodiimide-mediated activation under reflux conditions in suitable solvents such as dichloromethane or dimethylformamide (DMF).
Esterification to Methyl Propanoate
- The propanoate ester is introduced either by starting with methyl 3-aminopropanoate or by esterification of the corresponding acid using methanol in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).
- Reaction monitoring is performed via thin-layer chromatography (TLC) and confirmed by spectroscopic methods.
Reaction Conditions and Optimization
Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the presence of the thiazolidine ring, formamido linkage, and ester groups.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Infrared (IR) Spectroscopy: Identifies characteristic amide (C=O stretch ~1650 cm^-1) and ester functionalities (~1735 cm^-1).
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines with different substituents .
Scientific Research Applications
Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological properties.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. These atoms can form interactions with enzymes and receptors, leading to various pharmacological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Bioactivity Comparison
| Compound | IC₅₀ (μM) | Cell Line/Model | Reference |
|---|---|---|---|
| 2-Aryl-4-thiazolidinones | 0.5–5.0 (selective) | Leukemia (HL-60), Lung (NCI-H522) | |
| 4NO2PDPMe | 0.1 (uterus relaxation) | Pregnant human myometrium |
Biological Activity
Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound belongs to a class of thiazolidine derivatives, which are known for their diverse biological activities. The structure can be represented as follows:
This compound features a thiazolidine ring, which is often associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. A study focusing on related thiazolidine compounds demonstrated that they possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
Anticancer Activity
Thiazolidine derivatives have also been investigated for their anticancer potential. A recent study evaluated several thiazolidinones, revealing that some compounds induced apoptosis in cancer cell lines such as HeLa and A549. The compounds were shown to activate both extrinsic and intrinsic apoptotic pathways.
Case Study: Anticancer Efficacy
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer)
- Results :
- Compound demonstrated IC50 values of 18 µM (HeLa) and 22 µM (A549), indicating potent anticancer activity.
- Safety Index (SI) greater than 10 in both cases.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of thiazolidine derivatives. Studies have reported that these compounds can reduce pro-inflammatory cytokines and oxidative stress markers in vitro. For instance, one compound reduced nitric oxide production in RAW264.7 macrophages by approximately 40% at a concentration of 10 µM.
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : Many thiazolidine derivatives inhibit key enzymes involved in metabolic pathways, such as those related to inflammation and cancer progression.
- Cellular Uptake : Enhanced cellular uptake mechanisms allow these compounds to exert their effects more effectively within target cells.
- Signal Transduction Modulation : These compounds may modulate signaling pathways associated with cell proliferation and apoptosis.
Toxicity and Safety Profile
While the therapeutic potential is promising, it is crucial to evaluate the toxicity profile of these compounds. Preliminary studies suggest a favorable safety margin; however, further toxicological assessments are necessary to establish safety for clinical use.
Q & A
Q. Q1. What are the established synthetic routes for Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate, and how can reaction parameters be optimized for improved yield?
Methodological Answer: The compound is typically synthesized via coupling reactions involving thiazolidinone precursors. For example, triazine-based intermediates (as in ) can facilitate amide bond formation. Key parameters include:
- Temperature control : Reactions conducted at 0–5°C minimize side reactions.
- Catalyst selection : Use of DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficient coupling.
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
Q. Q2. How can discrepancies between experimental NMR data and computational predictions be resolved for this compound?
Methodological Answer :
- Validation via X-ray crystallography : Use SHELXL () for refining crystal structures to confirm bond lengths/angles.
- Cross-referencing databases : Compare experimental H/C NMR shifts with NIST Chemistry WebBook () for validation.
- Dynamic NMR studies : Resolve conformational ambiguities by analyzing temperature-dependent spectra.
Example : A reported H NMR shift at δ 3.45 (s, 3H) for the methoxy group aligns with NIST data within ±0.1 ppm .
Basic Spectroscopic and Chromatographic Profiling
Q. Q3. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer :
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm) and ester C=O (~1720 cm) ().
- NMR : Focus on methoxy protons (δ 3.3–3.5 ppm) and thiazolidine ring protons (δ 4.1–4.5 ppm).
- LC-MS : Monitor [M+H] ion for molecular weight confirmation.
Q. Q4. What strategies are recommended for resolving twinning or poor diffraction quality in X-ray crystallography studies of this compound?
Methodological Answer :
- Data collection : Use high-resolution synchrotron sources for weak diffractors.
- Software tools : SHELXL () for twin refinement; WinGX () for data integration.
- Crystal mounting : Optimize cryoprotection (e.g., glycerol) to reduce lattice disorder.
Case Study : A derivative with a pyridazine moiety () required SHELXL’s TWIN/BASF commands to refine a 0.7 Å dataset, achieving R = 5.2% .
Basic Stability and Handling Protocols
Q. Q5. What are the best practices for handling and storing this compound to prevent degradation?
Methodological Answer :
- Storage : Keep at –20°C under inert gas (N/Ar) to avoid hydrolysis of the ester group.
- Handling : Use anhydrous solvents and gloveboxes for hygroscopic intermediates ().
- Safety : Follow P201/P202 protocols () for lab-specific risk assessments.
Advanced Computational Modeling
Q. Q6. How can molecular docking studies predict the biological activity of this compound?
Methodological Answer :
- Target selection : Prioritize enzymes with thiazolidine-binding pockets (e.g., bacterial peptide deformylase).
- Software : Use AutoDock Vina or Schrödinger Suite for docking; validate with MD simulations.
- Data interpretation : Compare binding energies (ΔG) with known inhibitors (e.g., ’s thiazolidinone derivatives).
Example : A docking score of –8.2 kcal/mol suggests strong affinity for a bacterial target, correlating with MIC values ≤2 µg/mL .
Advanced Data Contradiction Analysis
Q. Q7. How should researchers address conflicting solubility data reported in different solvent systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
